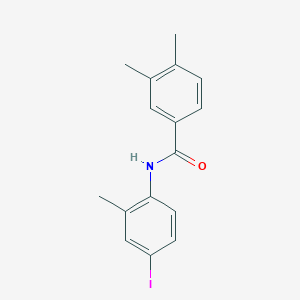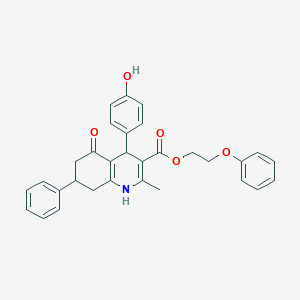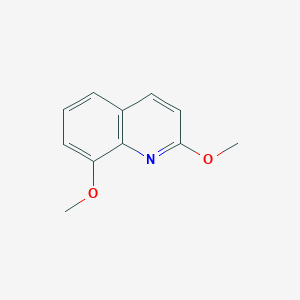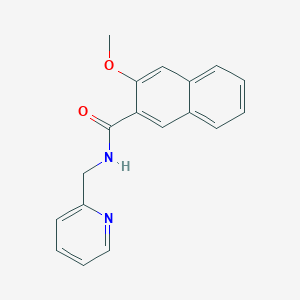![molecular formula C18H16ClNO2 B5211642 8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)
8-[3-(4-chlorophenoxy)propoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(4-chlorophenoxy)propoxy]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 8-[3-(4-chlorophenoxy)propoxy]quinoline involves its ability to inhibit specific enzymes and proteins. 8-[3-(4-chlorophenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, which is required for DNA replication and cell division. 8-[3-(4-chlorophenoxy)propoxy]quinoline also inhibits the activity of protein kinase C, which is involved in cell signaling pathways. By inhibiting these enzymes, 8-[3-(4-chlorophenoxy)propoxy]quinoline can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
8-[3-(4-chlorophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, 8-[3-(4-chlorophenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects. 8-[3-(4-chlorophenoxy)propoxy]quinoline can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-[3-(4-chlorophenoxy)propoxy]quinoline is its ability to selectively inhibit specific enzymes and proteins, which makes it a valuable tool for studying their functions. 8-[3-(4-chlorophenoxy)propoxy]quinoline also has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, 8-[3-(4-chlorophenoxy)propoxy]quinoline has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[3-(4-chlorophenoxy)propoxy]quinoline. One direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to study its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of 8-[3-(4-chlorophenoxy)propoxy]quinoline and its effects on different enzymes and proteins. Finally, efforts can be made to improve the synthesis method of 8-[3-(4-chlorophenoxy)propoxy]quinoline and develop more efficient methods for its purification.
In conclusion, 8-[3-(4-chlorophenoxy)propoxy]quinoline is a synthetic compound that has shown promise in various scientific research studies. Its potential applications in cancer research, neurodegenerative diseases, and inflammation make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesemethoden
The synthesis of 8-[3-(4-chlorophenoxy)propoxy]quinoline involves a multi-step process that requires expertise in organic chemistry. The starting material is 4-chlorophenol, which is reacted with propargyl bromide to form 4-chlorophenylpropargyl ether. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(4-chlorophenoxy)propoxy]quinoline. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[3-(4-chlorophenoxy)propoxy]quinoline has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 8-[3-(4-chlorophenoxy)propoxy]quinoline is in the field of cancer research. Studies have shown that 8-[3-(4-chlorophenoxy)propoxy]quinoline has anti-tumor properties and can inhibit the growth of cancer cells. 8-[3-(4-chlorophenoxy)propoxy]quinoline has also been used in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
8-[3-(4-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIXADIRZUZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)
![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)

![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)

